2-(6-methyl-4-oxo-2-pentylsulfanyl-1H-pyrimidin-5-yl)acetic acid
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Overview
Description
2-[4-HYDROXY-6-METHYL-2-(PENTYLSULFANYL)-5-PYRIMIDINYL]ACETIC ACID is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy, methyl, and pentylsulfanyl groups, as well as an acetic acid moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-HYDROXY-6-METHYL-2-(PENTYLSULFANYL)-5-PYRIMIDINYL]ACETIC ACID typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the hydroxy, methyl, and pentylsulfanyl substituents. The final step involves the addition of the acetic acid moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-HYDROXY-6-METHYL-2-(PENTYLSULFANYL)-5-PYRIMIDINYL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the pyrimidine ring or the acetic acid moiety.
Substitution: The pentylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield a ketone or aldehyde derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
2-[4-HYDROXY-6-METHYL-2-(PENTYLSULFANYL)-5-PYRIMIDINYL]ACETIC ACID has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-HYDROXY-6-METHYL-2-(PENTYLSULFANYL)-5-PYRIMIDINYL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The hydroxy and pentylsulfanyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-HYDROXY-6-METHYL-5-PYRIMIDINYL]ACETIC ACID: Lacks the pentylsulfanyl group, which may result in different biological activities.
2-[4-HYDROXY-6-METHYL-2-(ETHYLSULFANYL)-5-PYRIMIDINYL]ACETIC ACID: Contains an ethylsulfanyl group instead of a pentylsulfanyl group, potentially altering its chemical and biological properties.
Uniqueness
The presence of the pentylsulfanyl group in 2-[4-HYDROXY-6-METHYL-2-(PENTYLSULFANYL)-5-PYRIMIDINYL]ACETIC ACID distinguishes it from other similar compounds. This unique structural feature may contribute to its specific interactions with molecular targets and its distinct biological activities.
Properties
Molecular Formula |
C12H18N2O3S |
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Molecular Weight |
270.35 g/mol |
IUPAC Name |
2-(4-methyl-6-oxo-2-pentylsulfanyl-1H-pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C12H18N2O3S/c1-3-4-5-6-18-12-13-8(2)9(7-10(15)16)11(17)14-12/h3-7H2,1-2H3,(H,15,16)(H,13,14,17) |
InChI Key |
VJXGENSXDGAAOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC(=C(C(=O)N1)CC(=O)O)C |
Origin of Product |
United States |
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